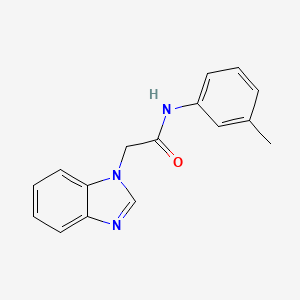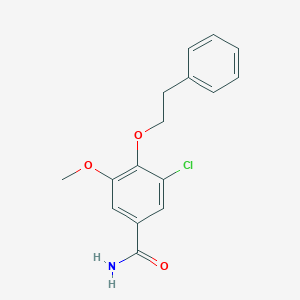
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide, also known as BMA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMA-1 is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that this compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. This compound is also sensitive to light and air and needs to be stored in a dark and dry place.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. Another direction is to explore the potential of this compound as an antibacterial and antifungal agent. More studies are needed to determine the spectrum of activity of this compound against different bacterial and fungal strains. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in various fields.
Synthesis Methods
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have anticancer, antibacterial, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against various bacterial and fungal strains.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-4-6-13(9-12)18-16(20)10-19-11-17-14-7-2-3-8-15(14)19/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPIFTHYOVCRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)

![1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5343279.png)
![2,5-dimethyl-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5343286.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5343291.png)

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
